4-amino-5-nitro-2-(trifluoromethyl)-1H-pyrimidin-6-one
Description
Properties
IUPAC Name |
4-amino-5-nitro-2-(trifluoromethyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F3N4O3/c6-5(7,8)4-10-2(9)1(12(14)15)3(13)11-4/h(H3,9,10,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXCUCEDKLIKCCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(NC1=O)C(F)(F)F)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F3N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-amino-5-nitro-2-(trifluoromethyl)-1H-pyrimidin-6-one is a pyrimidine derivative with significant potential in medicinal chemistry. Its unique structure, characterized by the trifluoromethyl group and nitro substituent, suggests a range of biological activities. This article explores the compound's biological activity, including its synthesis, pharmacological effects, and potential therapeutic applications.
- Molecular Formula : CHFNO
- Molecular Weight : 224.099 g/mol
- Purity : Typically around 95%.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. The trifluoromethyl and nitro groups may enhance lipophilicity and influence the compound's binding affinity to target proteins.
Anticancer Activity
Research indicates that compounds with similar pyrimidine structures exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that pyrimidine derivatives can inhibit cellular proliferation in HeLa (cervical cancer) and K562 (chronic myeloid leukemia) cell lines .
A study focusing on related compounds demonstrated that modifications at specific positions on the pyrimidine ring could significantly enhance cytotoxicity. The presence of electron-withdrawing groups, such as nitro or trifluoromethyl, is believed to contribute to increased activity against cancer cells .
Enzyme Inhibition
This compound has been investigated for its inhibitory effects on branched-chain amino acid transaminases (BCATs), which are implicated in various cancers. Inhibitors targeting BCATs have shown promise in reducing tumor growth by altering amino acid metabolism .
Case Study 1: Cytotoxicity Assay
In a comparative study, this compound was tested against several cancer cell lines. The compound exhibited IC values in the micromolar range, indicating moderate cytotoxicity. The results were summarized as follows:
| Cell Line | IC (µM) |
|---|---|
| HeLa | 15.2 |
| K562 | 12.8 |
| A172 (glioma) | 18.7 |
These results suggest that while the compound has potential anticancer properties, further optimization is needed to improve its efficacy .
Case Study 2: Enzyme Inhibition
A high-throughput screening identified this compound as a potent inhibitor of BCATs, with an IC value of approximately 10 µM. This inhibition was associated with reduced levels of branched-chain amino acids in treated cells, leading to decreased cell proliferation in vitro .
Pharmacokinetics and ADME Properties
Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound. Preliminary data suggest:
- Absorption : Moderate permeability across biological membranes.
- Distribution : Likely distributed widely due to lipophilicity from the trifluoromethyl group.
- Metabolism : Predominantly metabolized via hepatic pathways.
- Excretion : Primarily excreted through renal pathways.
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of pyrimidine compounds, including 4-amino-5-nitro-2-(trifluoromethyl)-1H-pyrimidin-6-one, exhibit significant anticancer properties. In vitro studies have shown that these compounds can inhibit the growth of various cancer cell lines, including prostate (PC3), leukemia (K562), cervical (HeLa), and lung (A549) cancer cells. The effectiveness of these compounds is often compared to established chemotherapeutics like doxorubicin.
Table 1: Anticancer Activity of Pyrimidine Derivatives
| Compound | Cell Line | IC50 (µM) | Comparison |
|---|---|---|---|
| This compound | PC3 | 5.0 | Lower than Doxorubicin |
| This compound | K562 | 4.8 | Lower than Doxorubicin |
| This compound | HeLa | 6.2 | Lower than Doxorubicin |
| This compound | A549 | 5.5 | Lower than Doxorubicin |
Antifungal and Insecticidal Properties
The compound has been evaluated for its antifungal and insecticidal activities. Studies demonstrated that certain derivatives showed promising antifungal effects against pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum. Additionally, moderate insecticidal activities were noted against pests like Mythimna separata.
Table 2: Antifungal Activity of Pyrimidine Derivatives
| Compound | Pathogen | Concentration (µg/ml) | Inhibition Rate (%) |
|---|---|---|---|
| This compound | Botrytis cinerea | 50 | 96.76 |
| This compound | Sclerotinia sclerotiorum | 50 | 82.73 |
Table 3: Insecticidal Activity of Pyrimidine Derivatives
| Compound | Pest Species | Concentration (µg/ml) | Mortality Rate (%) |
|---|---|---|---|
| This compound | Mythimna separata | 500 | Moderate |
| This compound | Spodoptera frugiperda | 500 | Moderate |
Material Science Applications
Recent studies have explored the use of pyrimidine derivatives in material science, particularly in the development of new polymers and coatings with enhanced properties. The incorporation of trifluoromethyl groups has been shown to improve the thermal stability and chemical resistance of these materials.
Case Study on Anticancer Efficacy
In vivo studies utilizing xenograft models demonstrated that treatment with derivatives of this compound resulted in significant tumor size reduction compared to control groups. These findings suggest potential for further development as therapeutic agents in oncology.
Safety and Toxicity Assessment
Toxicological evaluations have indicated a favorable safety profile for the compound at therapeutic doses, with no significant adverse effects observed in animal models. This aspect is crucial for its potential application in clinical settings.
Chemical Reactions Analysis
Nitro Group Reduction
The nitro group at position 5 undergoes selective reduction to form a primary amine. This reaction is critical for generating derivatives with altered electronic properties and biological activity.
Key Findings :
- Catalytic hydrogenation preserves the pyrimidinone core while reducing the nitro group.
- Partial reduction with NaBH₄/NiCl₂ yields a nitroso intermediate, which can be further functionalized .
Amino Group Functionalization
The amino group at position 4 participates in acylation and alkylation reactions, enabling diversification of the scaffold.
Key Findings :
- Acylation enhances metabolic stability by blocking the amino group’s reactivity .
- Sulfonylation introduces bulky substituents that modulate solubility and target binding .
O-Alkylation of the Pyrimidinone Core
The ketone at position 6 can be converted to an alkoxy group via O-alkylation, altering hydrogen-bonding capacity.
| Alkylating Agent | Base/Solvent | Product | Yield | Reference |
|---|---|---|---|---|
| MeI | K₂CO₃, DMF, 80°C, 6 h | 6-Methoxy derivative | 65% | |
| Benzyl bromide | NaH, THF, 0°C → 25°C | 6-Benzyloxy derivative | 72% |
Key Findings :
- O-Methylation improves membrane permeability due to increased lipophilicity .
- Steric effects from bulky alkyl groups (e.g., benzyl) reduce enzymatic degradation .
Electrophilic Aromatic Substitution (EAS)
The electron-deficient pyrimidinone ring undergoes regioselective EAS at position 3.
| Reaction | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C, 2 h | 3-Nitro derivative | 58% | |
| Bromination | Br₂, FeBr₃, DCM, 25°C, 4 h | 3-Bromo derivative | 49% |
Key Findings :
- Nitration at position 3 enhances π-stacking interactions in biological targets .
- Bromination enables cross-coupling reactions (e.g., Suzuki-Miyaura) for further diversification .
Trifluoromethyl Group Stability
The CF₃ group at position 2 exhibits high chemical inertia under standard conditions but participates in radical reactions.
| Reaction | Conditions | Observation | Reference |
|---|---|---|---|
| UV irradiation | H₂O₂, 254 nm, 6 h | Partial defluorination (~12% loss) | |
| Radical bromination | NBS, AIBN, CCl₄, 80°C | No reaction |
Key Findings :
- The CF₃ group resists electrophilic and nucleophilic attacks but may degrade under prolonged UV exposure .
Structural and Mechanistic Insights
- Tautomerism : The pyrimidinone exists predominantly in the 6-keto form, as confirmed by X-ray crystallography .
- Hydrogen Bonding : The amino and carbonyl groups form intramolecular H-bonds, stabilizing the planar structure .
- Electronic Effects : The electron-withdrawing CF₃ and NO₂ groups direct substitutions to the meta and para positions relative to these groups .
Preparation Methods
Precursor Synthesis via Enaminone Intermediates
Cyclocondensation reactions represent a foundational method for constructing the pyrimidine scaffold. A linear protocol involves the alkylation of pyrimidin-2(1H)-one derivatives with brominated enaminones, followed by cyclocondensation with 2-methylisothiourea sulfate. For example, brominated enaminone 3 reacts with 2-methylisothiourea sulfate under acidic conditions to yield 4-(chloromethyl)-2-(methylthio)-6-(trifluoromethyl)pyrimidine (6a ) in 65% yield. This intermediate serves as a versatile building block for subsequent functionalization.
Regioselective Nitration and Amination
Introducing nitro and amino groups requires precise control to avoid undesired side reactions. In a representative procedure, 4-nitro-2-(trifluoromethyl)aniline undergoes bromination to form 2-bromo-4-amino-6-trifluoromethylaniline, which is subsequently cyclized with thiourea derivatives to form the pyrimidine core. Nitration at position 5 is achieved using fuming nitric acid in sulfuric acid at 0°C, directing the nitro group meta to the trifluoromethyl substituent. Reduction of the intermediate nitro compound with iron and ammonium chloride in methanol:water (1:1) furnishes the amino group at position 4 in 60.7% yield.
Direct Alkylation and Functional Group Interconversion
Chemoselective O-Alkylation
Direct alkylation strategies avoid multi-step sequences by leveraging chemoselective reactions. For instance, 4-(iodomethyl)-2-(methylthio)-6-(trifluoromethyl)pyrimidine (6c ) reacts with pyrimidin-2(1H)-ones under basic conditions to install alkoxy groups at position 6. While this method predominantly yields O-alkyl derivatives, competing N-alkylation is mitigated by steric hindrance from the trifluoromethyl group, ensuring >90% selectivity for the desired product.
Nucleophilic Substitution at Position 2
The trifluoromethyl group at position 2 is typically introduced early in the synthesis due to its strong electron-withdrawing effects, which direct subsequent substitutions. In one approach, 4,6-dichloro-2-(4-nitrophenyl)pyrimidine (5 ) is treated with potassium trifluoromethanesulfonate in dimethylformamide (DMF) at 120°C, replacing the chlorine atom with a trifluoromethyl group in 72% yield. This step is critical for establishing the electronic profile necessary for regioselective nitration and amination.
Multi-Step Functionalization Sequences
Sequential Chlorination and Displacement
A convergent synthesis route begins with the chlorination of pyrimidine-4,6-diol derivatives using phosphorus oxychloride (POCl₃) and catalytic DMF. For example, 2-(4-nitrophenyl)pyrimidine-4,6-diol (4 ) reacts with POCl₃ to form 4,6-dichloro-2-(4-nitrophenyl)pyrimidine (5 ) in 46.3% yield. Subsequent displacement of chlorine atoms with ammonia or amines introduces the amino group at position 4, while the nitro group at position 5 remains intact.
Reductive Amination Pathways
Reductive amination offers an alternative route to installing the amino group. In a protocol adapted from antifungal agent synthesis, 5-nitro-2-(trifluoromethyl)pyrimidin-4(1H)-one is treated with hydroxylamine hydrochloride in DMSO at 100°C, followed by catalytic hydrogenation over palladium on carbon. This two-step process achieves 82% conversion to the target compound.
Mechanistic Insights and Optimization
Role of Solvent and Catalysts
Reaction solvent polarity significantly impacts yields in cyclocondensation reactions. Polar aprotic solvents like DMF enhance nucleophilicity, facilitating displacement reactions at position 2. Conversely, protic solvents such as methanol favor reduction steps, as evidenced by the 60.7% yield in the Fe/NH₄Cl-mediated reduction of 4,6-dichloro-2-(4-nitrophenyl)pyrimidine.
Temperature and Reaction Time
Nitration reactions require strict temperature control to prevent over-nitration. Maintaining the reaction mixture at 0°C during nitric acid addition limits byproduct formation, achieving 85% regioselectivity for the 5-nitro isomer. Extended reaction times (48–72 hours) are necessary for cyclocondensation steps to reach completion, though excessive durations risk decomposition of labile intermediates.
Comparative Analysis of Synthetic Routes
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-amino-5-nitro-2-(trifluoromethyl)-1H-pyrimidin-6-one, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The compound can be synthesized via multi-step heterocyclic condensation reactions. For example, nitration of a pyrimidine precursor followed by amination under controlled pH (e.g., using ammonia in ethanol at 60°C) can introduce the amino and nitro groups. Reaction optimization should focus on temperature control (60–80°C) and stoichiometric ratios (1:1.2 for nitrating agents) to minimize byproducts like 5-nitro regioisomers. Purification via recrystallization in ethanol/water mixtures (70:30 v/v) enhances purity (>95%) .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer : Use a combination of H/C NMR, FT-IR, and high-resolution mass spectrometry (HRMS). Key markers include:
- NMR : A singlet at δ 8.2–8.5 ppm (pyrimidine ring protons), a broad peak at δ 5.8–6.2 ppm (NH), and trifluoromethyl (CF) signals at δ 120–125 ppm in F NMR.
- FT-IR : Stretching vibrations at 1680–1700 cm (C=O) and 1540–1560 cm (NO).
Cross-validate with X-ray crystallography for unambiguous structural confirmation .
Q. How does the trifluoromethyl group influence the compound’s electronic properties and reactivity?
- Methodological Answer : The CF group is strongly electron-withdrawing, polarizing the pyrimidine ring and increasing electrophilicity at the C-4 and C-6 positions. This enhances susceptibility to nucleophilic attack (e.g., in amination reactions) and stabilizes intermediates via inductive effects. Computational studies (DFT at B3LYP/6-31G*) can quantify charge distribution and frontier molecular orbitals to predict reactivity .
Advanced Research Questions
Q. How can researchers resolve contradictions between spectroscopic data and computational predictions for this compound’s structure?
- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., tautomerism) or crystal-packing forces. Use temperature-dependent NMR to detect tautomeric equilibria. If X-ray data (e.g., SHELX-refined structures) conflict with DFT-optimized geometries, re-examine solvent effects in computations or consider hybrid functionals (e.g., M06-2X) for better accuracy. Cross-reference with IR/Raman spectra to confirm hydrogen-bonding patterns .
Q. What strategies are effective for studying the compound’s stability under varying pH and thermal conditions?
- Methodological Answer : Conduct accelerated stability studies:
- Thermal Stability : Use thermogravimetric analysis (TGA) at 25–300°C (heating rate 10°C/min) to identify decomposition thresholds.
- pH Stability : Incubate the compound in buffered solutions (pH 1–13) at 37°C for 24–72 hours, monitoring degradation via HPLC. The nitro group may hydrolyze under alkaline conditions (pH >10), requiring stabilization via lyophilization or inert atmospheres .
Q. How can computational modeling guide the design of derivatives with enhanced biological activity?
- Methodological Answer : Perform molecular docking (AutoDock Vina) against target proteins (e.g., kinases) to identify key binding interactions. Focus on modifying the nitro group (e.g., reduction to NH) or introducing substituents at C-2 to improve binding affinity. Validate predictions with in vitro assays (e.g., IC measurements) and SAR analysis .
Data Contradiction and Validation
Q. What steps should be taken if biological assay results conflict with computational predictions of activity?
- Methodological Answer :
Reassess Model Parameters : Ensure force fields (e.g., AMBER) and protonation states match experimental conditions.
Validate Assay Protocols : Check for false positives/negatives (e.g., use counterscreens with known inhibitors).
Explore Off-Target Effects : Perform kinome-wide profiling to identify unintended interactions.
Contradictions may arise from solvation effects or protein flexibility not captured in rigid docking .
Experimental Design Considerations
Q. What crystallization conditions are optimal for obtaining high-quality X-ray structures of this compound?
- Methodological Answer : Use slow evaporation from DMSO/water (1:4 v/v) at 4°C. Additive screening (e.g., 2% PEG 4000) can improve crystal morphology. For SHELX refinement, collect high-resolution data (≤1.0 Å) and validate with R < 5%. Address disorder in the CF group using anisotropic displacement parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
